Enzyme Kinetic Discrimination Between Enantiomers
In a direct head-to-head kinetic study using ethanolamine ammonia-lyase (EAL), an adenosylcobalamin-requiring enzyme, (S)-propanolamine (i.e., (S)-1-amino-2-propanol) demonstrated a lower Michaelis constant (Km) and a higher maximal velocity (Vmax) compared to the (R)-enantiomer, establishing the (S)-form as a substantially better substrate [1]. The rate-limiting step for the (S)-enantiomer was identical to that of the native substrate ethanolamine (hydrogen transfer from cofactor to product), whereas the (R)-enantiomer exhibited two distinct rate-limiting steps unique to its stereochemical configuration, including a slow step possibly involving amino-group migration [1].
| Evidence Dimension | Enzyme substrate efficiency (Km and Vmax) for ethanolamine ammonia-lyase |
|---|---|
| Target Compound Data | (S)-propanolamine: lower Km, higher Vmax (exact numeric values not abstracted; qualitative ranking reported as 'substantially better substrate') [1] |
| Comparator Or Baseline | (R)-propanolamine: higher Km, lower Vmax; two distinct rate-limiting steps vs. one for (S) [1] |
| Quantified Difference | Km((S)) < Km((R)); Vmax((S)) > Vmax((R)); rate-limiting step count: 1 for (S) vs. 2 for (R) |
| Conditions | Ethanolamine ammonia-lyase (EAL) from E. coli, adenosylcobalamin-requiring, in vitro kinetic assay [1] |
Why This Matters
For researchers studying coenzyme B12-dependent enzymes or developing enzymatic assays, the (S)-enantiomer is the kinetically favored substrate; procurement of the racemate or (R)-enantiomer would yield different kinetic parameters and mechanistic interpretations.
- [1] Graves SW, Krouwer JS, Babior BM. Deamination of 2-aminopropanol by ethanolamine ammonia-lyase, an AdoCbl-requiring enzyme. Kinetics and isotope effects for the R and S enantiomers of the substrate. Biochemistry. 1980;19(15):3630-3633. doi:10.1021/bi00556a032 View Source
